2-(Difluoromethyl)pyridine

Overview

Description

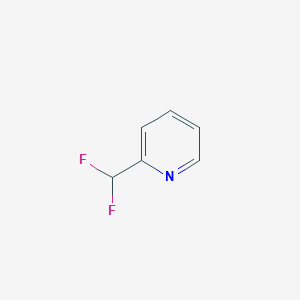

2-(Difluoromethyl)pyridine (2-DFP) is an important organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless liquid with a pungent odor and a boiling point of 111.5 °C. 2-DFP is a versatile compound that has been used in the synthesis of a variety of compounds and materials, as well as in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis of Aromatic Ketones

2-(trifluoromethylsulfonyloxy)pyridine (TFOP) is used as a reagent for the synthesis of aromatic ketone compounds from carboxylic acids and aromatic hydrocarbons, which can be applied in the synthesis of 2-acylthiophenes (Keumi et al., 1988).

Gem-difluoroolefination Reagent

Difluoromethyl 2-pyridyl sulfone acts as a novel and efficient gem-difluoroolefination reagent for aldehydes and ketones, which involves a relatively stable fluorinated sulfinate intermediate (Zhao et al., 2010).

Regioselective Synthesis

A scalable, regioselective synthesis approach of 2-difluoromethyl pyridines from inexpensive materials is used, allowing for diverse substitution patterns and applications in pharmaceuticals and biotechnology (Desrosiers et al., 2014).

Large-scale Synthesis of (Trifluoromethoxy)pyridines

These provide valuable building blocks for life-sciences research and include the first X-ray crystallographic structure determinations (Manteau et al., 2010).

Selective Fluorescent Turn-off Sensing of Pd2+ Ion

Pyridine-2,6-dicarboxamide-based scaffolds with appended naphthyl groups effectively detect Pd2+ ions in various mediums and are used in paper strips, polystyrene films, and cell imaging (Kumar et al., 2017).

Mechanism of Action

Target of Action

2-(Difluoromethyl)pyridine primarily targets the quorum sensing system of Pseudomonas aeruginosa . Quorum sensing is a bacterial communication system that regulates gene expression in response to cell density. It plays a crucial role in many bacterial behaviors, such as biofilm formation and virulence .

Mode of Action

This compound acts as a bioisosteric replacement of pyridine-N-oxide . Bioisosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. In this case, this compound enhances the activity of the model compound .

Biochemical Pathways

The compound affects the quorum sensing pathway, impacting biofilm formation , anti-violacein activity , and protease activity . Biofilms are communities of bacteria that are resistant to antimicrobial agents, and violacein is a purple pigment produced by Chromobacterium violaceum . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids .

Pharmacokinetics

The compound’slipophilicity , bioavailability , and metabolic stability are enhanced due to the presence of the difluoromethyl group .

Result of Action

As a result of its action, this compound shows good antibiofilm biomass of Pseudomonas aeruginosa and reduces violacein production in Chromobacterium violaceum . In terms of protease activity, it shows significant activity compared to the model compound .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-(Difluoromethyl)pyridine interacts with various enzymes and proteins. It has been used as a model compound in the study of quorum sensing inhibitors . The compound showed significant activity in comparison to 4NPO in a quorum sensing system of Pseudomonas aeruginosa .

Cellular Effects

This compound has shown to influence cell function. It has been observed to reduce biofilm formation and violacein production in Chromobacterium violaceum . It also showed significant protease activity .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The replacement of pyridine-N-oxide by this compound enhances the activity of the model compound .

Temporal Effects in Laboratory Settings

It has been observed that the replacement of pyridine-N-oxide by this compound enhances the activity of the model compound .

Metabolic Pathways

It is known that the difluoromethyl group (CF2H) can serve as a bioisostere of alcohol, thiol, and amine moieties .

properties

IUPAC Name |

2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHSAAHTEMAJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

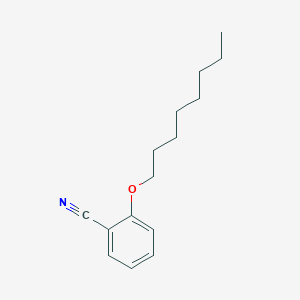

C1=CC=NC(=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348651 | |

| Record name | 2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114468-01-8 | |

| Record name | 2-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114468-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of 2-(difluoromethyl)pyridines described in the research papers significant?

A1: Traditional methods often introduce the difluoromethyl group at a late stage. This new method offers a scalable and regioselective approach where the pyridyl ring is constructed around a pre-existing difluoromethyl group [, ]. This allows for greater flexibility in introducing diverse substituents on the pyridine ring and modifying the difluoromethyl group itself. The scalability of the reaction is noteworthy, with the researchers demonstrating consistent yield and purity even when scaled to 0.6 kg [].

Q2: What are the potential advantages of this novel synthetic approach for researchers exploring 2-(difluoromethyl)pyridines?

A2: This "building block" approach to 2-(difluoromethyl)pyridine synthesis, starting from readily available materials, unlocks access to a wider range of derivatives []. Researchers can explore diverse substitutions on the pyridine ring and modifications to the difluoromethyl group itself, potentially leading to the discovery of new compounds with tailored properties for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[N-[4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]imino]diacetic acid diethyl ester](/img/structure/B40357.png)

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)